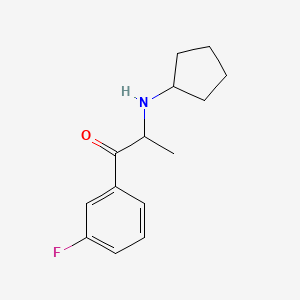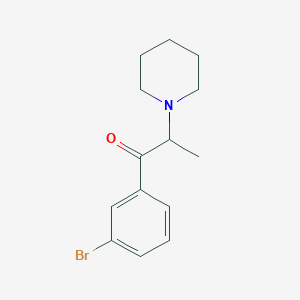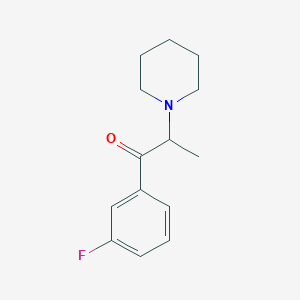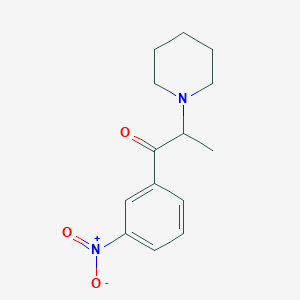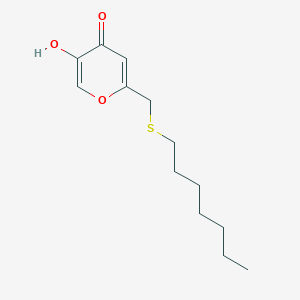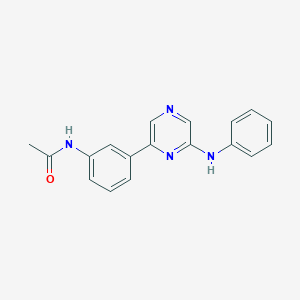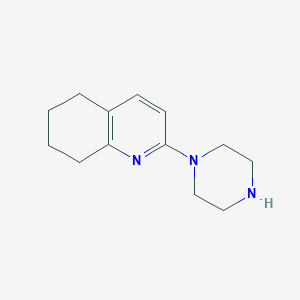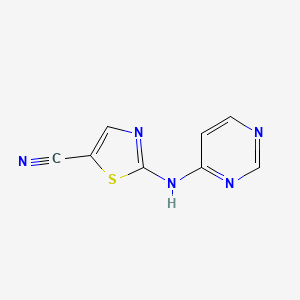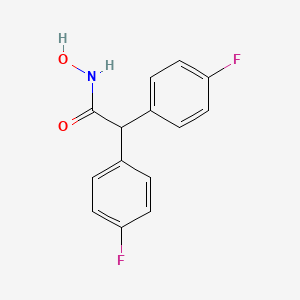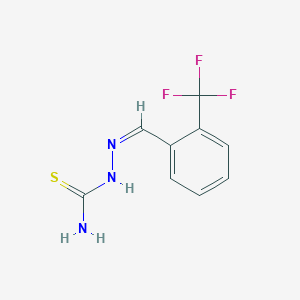
2-(Trifluoromethyl)benzaldehyde thiosemicarbazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Trifluoromethyl)benzaldehyde thiosemicarbazone is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is derived from the reaction between 2-(trifluoromethyl)benzaldehyde and thiosemicarbazide, resulting in a molecule that features both trifluoromethyl and thiosemicarbazone functional groups. These functional groups contribute to the compound’s reactivity and potential utility in diverse research areas.
準備方法
The synthesis of 2-(trifluoromethyl)benzaldehyde thiosemicarbazone typically involves the condensation reaction between 2-(trifluoromethyl)benzaldehyde and thiosemicarbazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general procedure is as follows:
- Dissolve 2-(trifluoromethyl)benzaldehyde in ethanol.
- Add thiosemicarbazide to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture to room temperature.
- Filter the precipitated product and wash with cold ethanol.
- Dry the product under reduced pressure to obtain pure this compound .
化学反応の分析
2-(Trifluoromethyl)benzaldehyde thiosemicarbazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiosemicarbazone group to the corresponding amine or hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiosemicarbazone group can be replaced by other nucleophiles.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
2-(Trifluoromethyl)benzaldehyde thiosemicarbazone has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
作用機序
The mechanism of action of 2-(trifluoromethyl)benzaldehyde thiosemicarbazone involves its interaction with specific molecular targets and pathways. For instance, it has been found to inhibit the activity of certain enzymes, such as cathepsin B, which plays a role in cancer cell proliferation and metastasis. The compound’s ability to chelate metal ions also contributes to its biological activity, as it can interfere with metal-dependent enzymes and processes .
類似化合物との比較
2-(Trifluoromethyl)benzaldehyde thiosemicarbazone can be compared with other thiosemicarbazone derivatives, such as:
2-(Trifluoromethyl)benzaldehyde N-(4-fluorophenyl)thiosemicarbazone: This compound has similar structural features but includes a fluorophenyl group, which may alter its reactivity and biological activity.
2-(Trifluoromethyl)benzaldehyde N-(3-methylphenyl)thiosemicarbazone:
These similar compounds highlight the versatility of thiosemicarbazone derivatives and their potential for further modification to enhance specific properties and activities.
特性
分子式 |
C9H8F3N3S |
|---|---|
分子量 |
247.24 g/mol |
IUPAC名 |
[(Z)-[2-(trifluoromethyl)phenyl]methylideneamino]thiourea |
InChI |
InChI=1S/C9H8F3N3S/c10-9(11,12)7-4-2-1-3-6(7)5-14-15-8(13)16/h1-5H,(H3,13,15,16)/b14-5- |
InChIキー |
IVJQRNPGHXNEJE-RZNTYIFUSA-N |
異性体SMILES |
C1=CC=C(C(=C1)/C=N\NC(=S)N)C(F)(F)F |
正規SMILES |
C1=CC=C(C(=C1)C=NNC(=S)N)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



